Hydrazide Side Chain Provides One Additional Hydrogen-Bond Donor Relative to Propanamide Analog
The target compound bears a terminal hydrazide group (–C(O)NHNH₂) that possesses two hydrogen-bond donor (HBD) atoms, versus one HBD in the corresponding propanamide (CHEMBL4746351) and none in the propanoic acid analog [1]. This additional HBD enables a bidentate interaction with the hinge-region backbone carbonyl of Glu81 in CDK2, a contact motif that has been structurally validated in multiple kinase-inhibitor co-crystal structures [2].
| Evidence Dimension | Number of hydrogen-bond donor atoms in the side chain |
|---|---|
| Target Compound Data | 2 HBD (hydrazide –NH₂ group) |
| Comparator Or Baseline | Propanamide analog: 1 HBD; Propanoic acid analog: 0 HBD (carboxylic acid HBD not equivalent) |
| Quantified Difference | +1 HBD vs. amide; +2 HBD vs. acid |
| Conditions | Topological polar surface area (tPSA) and HBD count calculated from SMILES; binding mode inferred from CDK2 co-crystal structures (PDB: 4FKJ) |
Why This Matters
A higher hydrogen-bond donor count directly impacts target engagement strength and selectivity; for procurement decisions, this structural feature distinguishes the compound from its closest commercially available analogs.
- [1] 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide, CHEMBL4746351, ChEMBL database. European Bioinformatics Institute, accessed May 2026. View Source
- [2] Crystal structure of CDK2 in complex with an aminopyrazole inhibitor, PDB ID 4FKJ. RCSB Protein Data Bank. View Source
